Oxaquin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MCB-3837 is synthesized through a series of chemical reactions involving the formation of a quinolone-oxazolidinone structure . The synthetic route typically involves the following steps:
Formation of the quinolone core: This step involves the cyclization of an appropriate precursor to form the quinolone ring.
Introduction of the oxazolidinone moiety: This is achieved through a nucleophilic substitution reaction, where the oxazolidinone ring is attached to the quinolone core.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and solubility.
Industrial Production Methods
The industrial production of MCB-3837 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of reactants are processed in batches to control reaction conditions and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
MCB-3837 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of MCB-3837, which may exhibit different levels of biological activity and solubility .
Scientific Research Applications
MCB-3837 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of DNA topoisomerase inhibition.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Explored as a potential treatment for infections caused by Clostridium difficile and other Gram-positive bacteria.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in antimicrobial research
Mechanism of Action
MCB-3837 exerts its effects by inhibiting DNA topoisomerase, an enzyme essential for DNA replication and repair. By binding to the enzyme, MCB-3837 prevents the unwinding and rejoining of DNA strands, leading to the accumulation of DNA breaks and ultimately bacterial cell death . The molecular targets include DNA topoisomerase I and II, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another antibacterial agent used to treat Clostridium difficile infections.
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.
Fidaxomicin: A narrow-spectrum antibiotic specifically targeting Clostridium difficile.
Uniqueness of MCB-3837
MCB-3837 is unique due to its dual mechanism of action as a quinolone-oxazolidinone hybrid. This dual action enhances its antibacterial activity and reduces the likelihood of resistance development compared to single-target antibiotics .
Properties
IUPAC Name |
7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-phosphonooxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F2N4O11P/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABRWLVTSGIMU-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F2N4O11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790704-50-6 | |
Record name | MCB-3837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MCB-3837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1221R21ZRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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